

# Comprehensive Spectroscopic Characterization of 2,3'-Dichloro-4'-methylbenzophenone

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## Compound of Interest

Compound Name: 2,3'-Dichloro-4'-methylbenzophenone  
CAS No.: 861307-17-7  
Cat. No.: B1359001

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## Executive Summary & Core Directive

This technical guide provides a rigorous spectroscopic analysis of **2,3'-Dichloro-4'-methylbenzophenone** (CAS: 861307-17-7), a critical intermediate in the synthesis of specialized pharmaceuticals and agrochemicals. Unlike generic datasheets, this document focuses on the causality of spectral features, distinguishing this specific isomer from its structural analogues (e.g., 2,4'-dichloro isomers) which frequently occur as byproducts in Friedel-Crafts acylations.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

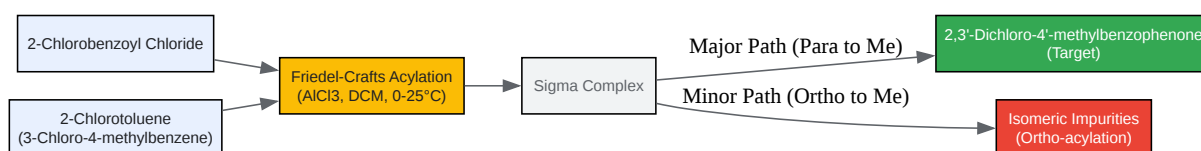
## Synthesis Context & Purity Profile

To interpret spectroscopic data accurately, one must understand the sample's origin. This compound is typically synthesized via Friedel-Crafts acylation.<sup>[1]</sup>

- Precursors: 2-Chlorobenzoyl chloride and 3-Chloro-4-methylbenzene (also known as 2-chlorotoluene, though numbering changes in the product).
- Regioselectivity: The methyl group is a stronger activator than the chlorine atom. Acylation occurs para to the methyl group (position 4 relative to methyl), or ortho if para is blocked. In 2-chlorotoluene, the position para to the methyl is available and sterically accessible, leading to the 4'-methyl-3'-chloro substitution pattern in the benzophenone product.

## Diagram 1: Synthesis & Impurity Logic

The following workflow illustrates the synthesis pathway and potential isomeric impurities that must be ruled out via spectroscopy.



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Caption: Synthesis pathway highlighting the regioselective dominance of the para-position relative to the methyl group, distinguishing the target from isomeric impurities.

## Experimental Protocols (SOPs)

Data integrity relies on standardized sample preparation.

## Nuclear Magnetic Resonance (NMR)

- Solvent: Deuteriochloroform ( ) is the standard solvent. Use only if solubility is an issue, noting that chemical shifts ( ) will vary slightly.
- Concentration: 10-15 mg for

NMR; 40-50 mg for

NMR in 0.6 mL solvent.

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Parameter Criticality: For the aromatic region (7.0 - 8.0 ppm), ensure sufficient acquisition time (AQ > 3.0 s) and digital resolution to resolve the meta (J ~ 2 Hz) and ortho (J ~ 8 Hz) couplings.

## Infrared Spectroscopy (IR)

- Method: ATR (Attenuated Total Reflectance) on neat solid/oil is preferred over KBr pellets to avoid moisture interference.
- Resolution: 4

## Mass Spectrometry (GC-MS)

- Ionization: Electron Impact (EI) at 70 eV.
- Interface: 280°C to prevent condensation of the high-boiling benzophenone.

## Spectroscopic Data Analysis[2][3][4]

### Mass Spectrometry (MS)

Molecular Formula:

Molecular Weight: 265.13 g/mol

The mass spectrum is dominated by the Chlorine Isotope Pattern. Since the molecule contains two chlorine atoms (

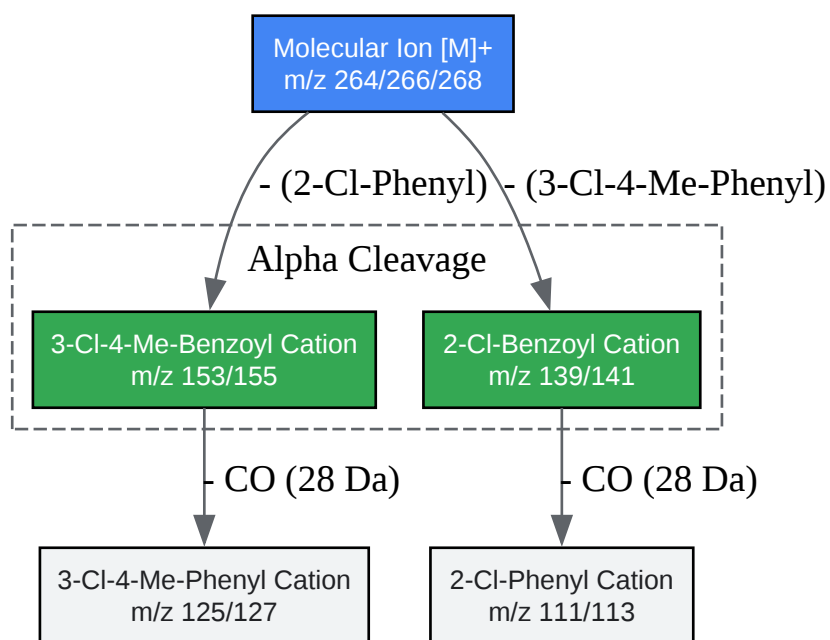
and

), the molecular ion cluster will exhibit a characteristic 9:6:1 intensity ratio.

Ion Type	m/z	Relative Intensity	Interpretation
Molecular Ion ( )	264	100% (Base Peak*)	isotopologue.
M+2	266	~65%	isotopologue.
M+4	268	~10%	isotopologue.
Fragment A	153/155	High	3-Chloro-4-methylbenzoyl cation. (Alpha-cleavage at carbonyl).
Fragment B	139/141	High	2-Chlorobenzoyl cation. (Alpha-cleavage at carbonyl).
Fragment C	111/113	Medium	2-Chlorophenyl cation (Loss of CO from Frag B).

\*Note: Depending on the stability, the acylium ions (139 or 153) may be the base peak rather than the molecular ion.

## Diagram 2: MS Fragmentation Pathway



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Caption: Electron Impact (EI) fragmentation pathway showing characteristic alpha-cleavage leading to stable acylium ions.

## Proton NMR ( )

This is the definitive method for structural verification. The key differentiator for this isomer is the coupling pattern on the 3'-chloro-4'-methyl ring.

Reference Data (Predicted in

, 400 MHz):

Chemical Shift ( , ppm)	Multiplicity	Integration	Coupling Constant ( , Hz)	Assignment	Structural Logic
2.42	Singlet (s)	3H	-	Ar-CH	Methyl group attached to aromatic ring.
7.30 - 7.45	Multiplet (m)	4H	-	Ring A (H-3,4,5) + Ring B (H-5')	Overlapping aromatic signals. H-5' is shielded by the ortho-methyl group but deshielded by Cl.
7.48	Doublet of Doublets (dd)	1H		Ring A (H-6)	Ortho to C=O. Deshielded by carbonyl anisotropy.
7.62	Doublet of Doublets (dd)	1H		Ring B (H-6')	Ortho to C=O, Meta to Methyl. Shows ortho coupling to H-5' and meta coupling to H-2'.
7.78	Doublet (d)	1H		Ring B (H-2')	Diagnostic Peak. Ortho to C=O, Meta to Cl. Isolated proton between

substituents  
results in a  
clean meta-  
doublet.

Expert Insight: The presence of the doublet at ~7.78 ppm with a small coupling constant ( Hz) is the "fingerprint" of the 1,2,4-substitution pattern on Ring B. If this were the 2,4'-dichloro isomer, you would see AA'BB' patterns or different splitting.

## Carbon-13 NMR ( )

Reference Data (Predicted in

):

Chemical Shift ( , ppm)	Assignment	Note
20.5	Ar-CH	Methyl carbon.
126.5 - 133.0	Ar-CH	Methine carbons of both rings.
131.5	C-Cl (Ring A)	Quaternary.
134.2	C-Cl (Ring B)	Quaternary.
138.5	C-1 (Ring A)	Ipsso to Carbonyl.
135.8	C-1' (Ring B)	Ipsso to Carbonyl.
142.0	C-Me (Ring B)	Quaternary, Ipsso to Methyl.
195.2	C=O	Benzophenone Carbonyl.

## Infrared Spectroscopy (IR)

The IR spectrum confirms functional groups but is less specific for isomer differentiation than NMR.

- 3060

: C-H stretch (Aromatic).

- 2925

: C-H stretch (Aliphatic methyl) - Weak.

- 1665

:C=O Stretch (Ketone). Strong, sharp peak. Lower than typical ketones (1715) due to conjugation with two phenyl rings.

- 1590

: C=C Aromatic ring stretch.

- 1090

: C-Cl stretch (Chlorobenzene derivative).

## References

- Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
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- Synthesis of Chlorotoluenes: Organic Syntheses, Coll. Vol. 1, p. 170 (1941). [[Link](#)]
- NMR Prediction Parameters: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. [[Link](#)]

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